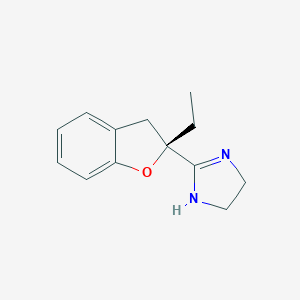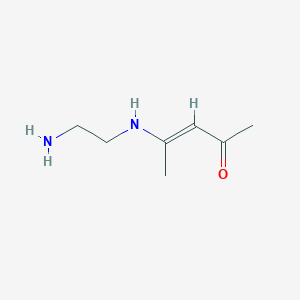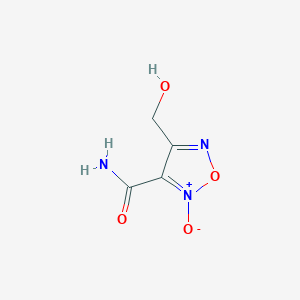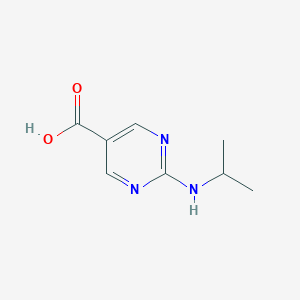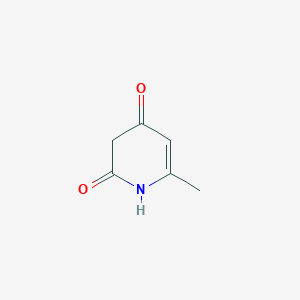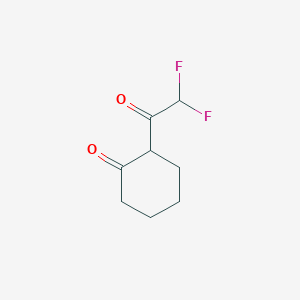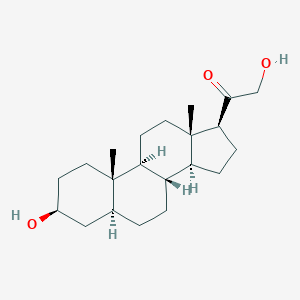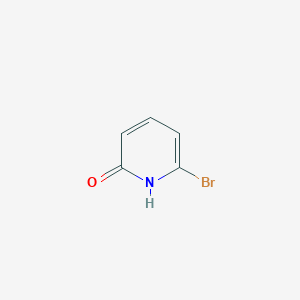
2-Bromo-6-hydroxypyridine
説明
2-Bromo-6-hydroxypyridine is a compound with the molecular formula C5H4BrNO. It has a molecular weight of 174.00 g/mol . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydroxypyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-hydroxypyridine is characterized by a pyridine ring substituted with a bromine atom and a hydroxyl group . The InChI code is InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) and the canonical SMILES is C1=CC(=O)NC(=C1)Br .Chemical Reactions Analysis
2-Bromo-6-hydroxypyridine can be used as a starting material for organic synthesis and used to prepare other compounds, such as drugs, pesticides, dyes, etc . It is obtained by the reaction of 2-pyridinecarboxaldehyde and carbon tetrachloride .Physical And Chemical Properties Analysis
2-Bromo-6-hydroxypyridine has a molecular weight of 174.00 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 172.94763 g/mol, and it has a topological polar surface area of 29.1 Ų .科学的研究の応用
Application 1: Synthesis of Paddlewheel-Type Dirhodium Complex Isomers
- Summary of the Application: 2-Bromo-6-hydroxypyridine is used in the synthesis of paddlewheel-type dirhodium (Rh2) complex isomers . These complexes are of interest due to their molecular structures, electronic features, and functionalities. They also serve as useful building blocks for supramolecular complexes, coordination polymers, and metal-organic frameworks .
- Methods of Application: The dirhodium complex isomers were obtained by reacting 6-bromo-2-hydroxypyridine with [Rh2(O2CCH3)4(H2O)2] and characterized by NMR, ESI-MS, and elemental analyses .
- Results or Outcomes: The study resulted in two new paddlewheel-type dirhodium complex isomers. The unique absorption properties of these Rh2 complexes were investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) .
Application 2: Bromodomain Inhibitors
- Summary of the Application: 3-Bromo-2-Hydroxypyridine molecules have been studied as potential bromodomain inhibitors .
- Methods of Application: The molecular structures of the compound were optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
- Results or Outcomes: The study provided insights into the UV-visible spectrum of the compound in gas phase and for different solvents. The study also discussed intermolecular interactions using the topological AIM (atoms in molecules) approach .
Application 3: Synthesis of Paddlewheel-Type Dinuclear Complexes
- Summary of the Application: 2-Bromo-6-hydroxypyridine is used in the synthesis of paddlewheel-type dinuclear complexes . These complexes are of interest due to their molecular structures and functionalities. They also serve as useful building blocks for supramolecular complexes, coordination polymers, and metal-organic frameworks .
- Methods of Application: The dinuclear complexes were obtained by reacting 2-Bromo-6-hydroxypyridine with suitable metal ions .
- Results or Outcomes: The study resulted in new paddlewheel-type dinuclear complexes. The unique properties of these complexes were investigated using various analytical techniques .
Application 4: Site-Selective C–H Functionalization on 2-Pyridones
- Summary of the Application: 2-Bromo-6-hydroxypyridine is used in the site-selective C–H functionalization on 2-pyridones . This process is important in the synthesis of natural products, biologically active compounds, and pharmaceutical targets .
- Methods of Application: The site-selective C–H functionalization was achieved through various methods, including radical, organometallic, directing group, and steric controls .
- Results or Outcomes: The study provided insights into the site-selective C–H functionalization on 2-pyridones. The reported procedures are categorized according to the site selectivity that is achieved, and the substrate scope, limitations, mechanism, and controlling factors are briefly summarized .
Application 5: Synthesis of Homoleptic Paddlewheel-Type Dinuclear Complexes
- Summary of the Application: 2-Bromo-6-hydroxypyridine is used in the synthesis of homoleptic paddlewheel-type dinuclear complexes . These complexes are of interest due to their molecular structures and functionalities. They also serve as useful building blocks for supramolecular complexes, coordination polymers, and metal-organic frameworks .
- Methods of Application: The dinuclear complexes were obtained by reacting 2-Bromo-6-hydroxypyridine with suitable metal ions .
- Results or Outcomes: The study resulted in new paddlewheel-type dinuclear complexes. The unique properties of these complexes were investigated using various analytical techniques .
Application 6: Decoration and Construction of Pyridone Rings
- Summary of the Application: 2-Bromo-6-hydroxypyridine is used in the decoration and construction of pyridone rings for the preparation of multiply substituted 2-pyridone derivatives . This process is important in the synthesis of natural products, biologically active compounds, and pharmaceutical targets .
- Methods of Application: The decoration and construction of pyridone rings were achieved through various methods, including radical, organometallic, directing group, and steric controls .
- Results or Outcomes: The study provided insights into the decoration and construction of pyridone rings. The reported procedures are categorized according to the site selectivity that is achieved, and the substrate scope, limitations, mechanism, and controlling factors are briefly summarized .
Safety And Hazards
2-Bromo-6-hydroxypyridine is classified as a flammable liquid (Category 4), acute toxicity (oral, Category 3), acute toxicity (dermal, Category 2), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity (single exposure, Category 3, Respiratory system) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
特性
IUPAC Name |
6-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMPWVMVDGZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356210 | |
| Record name | 2-Bromo-6-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxypyridine | |
CAS RN |
27992-32-1 | |
| Record name | 6-Bromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



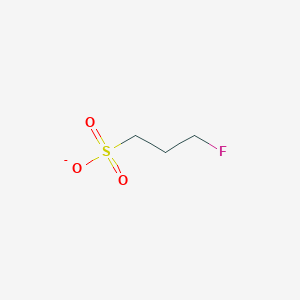
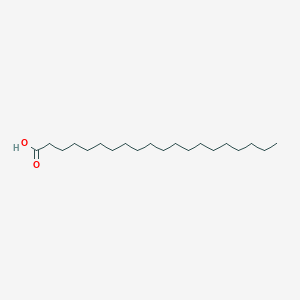
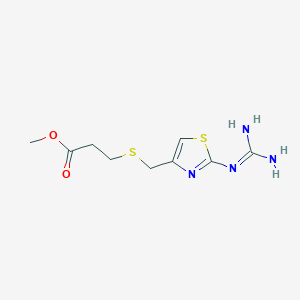
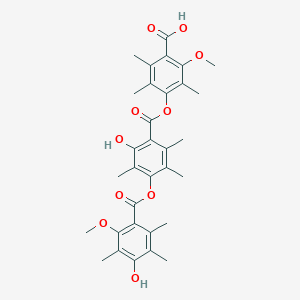
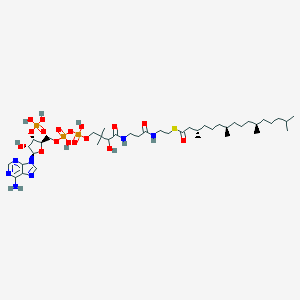
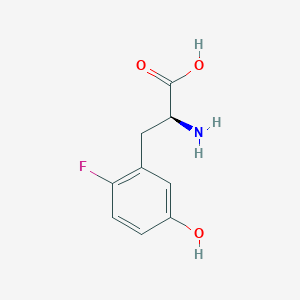
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
